![molecular formula C15H17N5 B293115 N,N-diethyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B293115.png)
N,N-diethyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, also known as DPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.
Wirkmechanismus
The exact mechanism of action of N,N-diethyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is not yet fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA, an inhibitory neurotransmitter in the brain. This results in a decrease in neuronal excitability and an overall calming effect on the brain.
Biochemical and Physiological Effects:
N,N-diethyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in anxiety and an increase in relaxation. Additionally, N,N-diethyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been found to have anticonvulsant effects by reducing the activity of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N-diethyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine in lab experiments is its high potency and selectivity. This allows for more precise and accurate results. However, one limitation is that N,N-diethyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on N,N-diethyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. One area of interest is its potential in the treatment of anxiety disorders and depression. Additionally, further studies can be conducted to explore the long-term effects of N,N-diethyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine and its potential as a therapeutic agent for epilepsy. Furthermore, research can be conducted to investigate the potential of N,N-diethyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine as a tool for studying the GABAergic system and its role in various neurological disorders.
Conclusion:
In conclusion, N,N-diethyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. Its high potency and selectivity make it a valuable tool for studying the GABAergic system and its role in various neurological disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N,N-diethyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine.
Synthesemethoden
The synthesis of N,N-diethyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves the reaction of diethylamine, phenylhydrazine, and 2-amino-4,6-dichloro-5-nitropyrimidine. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the resulting product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential in various research applications. It has been found to exhibit anticonvulsant, anxiolytic, and sedative effects in animal models. Additionally, N,N-diethyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has shown promise in the treatment of anxiety disorders, depression, and epilepsy.
Eigenschaften
Molekularformel |
C15H17N5 |
---|---|
Molekulargewicht |
267.33 g/mol |
IUPAC-Name |
N,N-diethyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C15H17N5/c1-3-19(4-2)14-10-13(12-8-6-5-7-9-12)18-15-16-11-17-20(14)15/h5-11H,3-4H2,1-2H3 |
InChI-Schlüssel |
WJBLFIOXYSPDMM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=NC2=NC=NN12)C3=CC=CC=C3 |
Kanonische SMILES |
CCN(CC)C1=CC(=NC2=NC=NN12)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.